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molecular formula C12H6ClNO3S B8561223 5-[(2-Chloro-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648450-65-1

5-[(2-Chloro-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B8561223
M. Wt: 279.70 g/mol
InChI Key: XQDJNFJCFSKDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846925B2

Procedure details

Following the general method as outlined in Example 1, starting from 2-Chloro-5-[1,3]dioxolan-2-yl-benzofurane (intermediate 67) and 1,3-thiazolidine-2,4-dione, the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([CH:11]3OCCO3)=[CH:7][C:5]=2[CH:6]=1.[S:16]1[CH2:20][C:19](=[O:21])[NH:18][C:17]1=[O:22]>>[Cl:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([CH:11]=[C:20]3[S:16][C:17](=[O:22])[NH:18][C:19]3=[O:21])=[CH:7][C:5]=2[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1OC2=C(C1)C=C(C=C2)C2OCCO2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1OC2=C(C1)C=C(C=C2)C2OCCO2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(NC(C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC2=C(C1)C=C(C=C2)C=C2C(NC(S2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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